Methyl 6-iodo-2-naphthoate

Continuous-flow synthesis Suzuki-Miyaura coupling Adapalene intermediate

Methyl 6-iodo-2-naphthoate (CAS 5042-98-8) is a bifunctional naphthalene derivative bearing an iodine atom at the 6-position and a methyl ester at the 2-position. It belongs to the class of 6-substituted-2-naphthoate esters, a family extensively characterized for substituent-dependent reactivity in alkaline hydrolysis.

Molecular Formula C12H9IO2
Molecular Weight 312.10 g/mol
CAS No. 5042-98-8
Cat. No. B14069323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-iodo-2-naphthoate
CAS5042-98-8
Molecular FormulaC12H9IO2
Molecular Weight312.10 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)I
InChIInChI=1S/C12H9IO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3
InChIKeyKELWZOXSBNQKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Iodo-2-naphthoate (CAS 5042-98-8): A Strategic Aryl Iodide Building Block for Palladium-Catalyzed Cross-Coupling and Medicinal Chemistry


Methyl 6-iodo-2-naphthoate (CAS 5042-98-8) is a bifunctional naphthalene derivative bearing an iodine atom at the 6-position and a methyl ester at the 2-position. It belongs to the class of 6-substituted-2-naphthoate esters, a family extensively characterized for substituent-dependent reactivity in alkaline hydrolysis [1]. The carbon–iodine bond at the 6-position confers distinct oxidative addition reactivity toward low-valent transition metals such as Pd(0) and Ni(0), enabling chemoselective Suzuki–Miyaura, Heck, and Sonogashira cross-coupling reactions. This compound has been employed as a key intermediate in the continuous-flow synthesis of adapalene, a third-generation retinoid, where the iodo substituent enables efficient coupling under mild conditions [2].

Why Methyl 6-Iodo-2-naphthoate Cannot Be Replaced by Its Bromo, Chloro, or Non-Halogenated Analogs


Substituting methyl 6-iodo-2-naphthoate with its 6-bromo, 6-chloro, or non-halogenated counterparts introduces quantifiable penalties in cross-coupling efficiency, reaction throughput, and downstream processing. The carbon–iodine bond (bond dissociation energy ≈ 65 kcal/mol) is substantially weaker than the corresponding C–Br (≈ 81 kcal/mol) and C–Cl (≈ 95 kcal/mol) bonds, which translates to faster oxidative addition kinetics with Pd(0) catalysts [1]. In the continuous-flow synthesis of adapalene, the iodo derivative enabled a productivity increase of approximately five-fold when reactor scale-up was applied, a gain directly tied to the superior leaving-group ability of iodide over bromide or triflate alternatives [2]. The methyl ester at the 2-position further allows orthogonal saponification after coupling, a sequence for which the hydrolysis rates are quantitatively modulated by the 6-substituent Hammett σ constant—information absent from generic naphthoate procurement specifications [3].

Quantitative Differentiation of Methyl 6-Iodo-2-naphthoate Against Closest Analogs


Evidence 1: Continuous-Flow Suzuki–Miyaura Coupling Productivity – 5× Gain via Series Reactor Scale-Up

In a direct comparison using the identical coupling partner (lithium (3-(1-adamantyl)-4-methoxyphenyl)trimethoxyborate), the methyl 6-iodo-2-naphthoate substrate achieved a gram-scale adapalene precursor synthesis with 87% yield in 4 hours when five monolithic Pd reactors were connected in series, versus 86% yield requiring 21 hours with a single reactor—a 5.3-fold increase in space-time yield [1]. No bromo- or chloro-naphthoate substrate achieved comparable throughput under the same conditions; the bromo analog typically requires higher catalyst loadings or longer residence times in flow systems to reach equivalent conversion.

Continuous-flow synthesis Suzuki-Miyaura coupling Adapalene intermediate Process intensification

Evidence 2: Carbon–Halogen Bond Dissociation Energy – Iodo vs. Bromo vs. Chloro Analogs

The C–I bond at the 6-position of methyl 6-iodo-2-naphthoate (BDE ≈ 65 kcal/mol) is significantly weaker than the C–Br bond in methyl 6-bromo-2-naphthoate (BDE ≈ 81 kcal/mol) and the C–Cl bond in methyl 6-chloro-2-naphthoate (BDE ≈ 95 kcal/mol) [1]. This 16–30 kcal/mol difference translates to faster oxidative addition with Pd(0) catalysts, which is the rate-determining step in many cross-coupling catalytic cycles. The weaker C–I bond allows coupling to proceed at lower temperatures and with lower catalyst loadings compared to the bromo or chloro counterparts.

Oxidative addition Bond dissociation energy Palladium catalysis Cross-coupling kinetics

Evidence 3: Alkaline Hydrolysis Rate Modulation by 6-Substituent – Hammett σ Constants for Hydrolytic Lability Tuning

The alkaline hydrolysis rates of 6-substituted methyl 2-naphthoates in 70% (v/v) aqueous dioxane at 25 °C are governed by the Hammett equation, with the reaction constant ρ varying by substituent–reaction centre disposition [1]. Although the 6-iodo compound was not explicitly included in the original 1966 study, the σₚ value for iodine (σₚ ≈ 0.18) places it between chloro (σₚ ≈ 0.23) and bromo (σₚ ≈ 0.23) in electron-withdrawing capacity. This allows quantitative prediction of the saponification rate relative to the 6-bromo and 6-chloro analogs, enabling rational selection of hydrolysis conditions for post-coupling deprotection.

Ester hydrolysis Hammett equation Substituent effect Saponification kinetics

Procurement-Relevant Application Scenarios for Methyl 6-Iodo-2-naphthoate


Scenario 1: Continuous-Flow Manufacturing of Adapalene and Retinoid API Intermediates

For process R&D groups scaling up adapalene (a third-generation retinoid for acne and psoriasis), methyl 6-iodo-2-naphthoate is the preferred electrophilic coupling partner. The iodo substituent enables high-yield (87%) Suzuki–Miyaura coupling under continuous-flow conditions with monolithic Pd reactors, achieving gram-scale throughput in 4 hours with five reactors in series [1]. The demonstrated 5.3-fold productivity gain over single-reactor operation, combined with catalyst recyclability over 15 cycles without activity loss, makes this compound the strategic choice for kilo-lab and pilot-plant campaigns.

Scenario 2: Medicinal Chemistry Library Synthesis via Chemoselective Cross-Coupling

In discovery-stage medicinal chemistry, the C–I bond's lower BDE (~65 kcal/mol vs. ~81 kcal/mol for C–Br) [2] enables selective oxidative addition at the 6-position in the presence of other halogen or pseudohalogen functionalities. This chemoselectivity is critical for constructing focused libraries of 6-aryl/alkynyl/alkenyl-2-naphthoate derivatives where the methyl ester remains intact for subsequent diversification, avoiding protection/deprotection sequences required when using less reactive bromo or chloro analogs.

Scenario 3: Sequential Coupling–Hydrolysis Routes to 6-Substituted-2-naphthoic Acids

When the target molecule is a 6-substituted-2-naphthoic acid (e.g., for retinoid receptor modulators or materials science applications), methyl 6-iodo-2-naphthoate provides a predictable two-step sequence: (i) Pd-catalyzed cross-coupling at the 6-iodo position, followed by (ii) alkaline saponification of the 2-methyl ester. The saponification rate can be quantitatively estimated from the Hammett σₚ of the newly introduced 6-aryl group using the known ρ values for this naphthalene system [3], enabling rational optimization rather than trial-and-error hydrolysis screening.

Scenario 4: Synthesis of 6-Iodo-2-naphthoic Acid via Controlled Hydrolysis

For laboratories requiring the free carboxylic acid (6-iodo-2-naphthoic acid) as a precursor for amide coupling, acyl chloride formation, or decarboxylative cross-coupling, methyl 6-iodo-2-naphthoate serves as the direct feedstock. Alkaline hydrolysis (NaOH in aqueous dioxane or 1,2-propanediol) [1] cleanly yields the iodo-acid, which can then be further functionalized. Procurement of the methyl ester rather than the free acid offers better shelf stability and solubility in organic solvents, simplifying inventory management.

Quote Request

Request a Quote for Methyl 6-iodo-2-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.